molecular formula C14H16ClNO2 B1465884 methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride CAS No. 63024-26-0

methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride

Cat. No.: B1465884
CAS No.: 63024-26-0
M. Wt: 265.73 g/mol
InChI Key: BYTYONAXVAIPOV-ZOWNYOTGSA-N
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Description

“Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride” is a chemical compound with a molecular weight of 265.74 . It is related to 2-naphthol, which has a molecular weight of 200.2332 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride, as a chemical compound, finds application in various research contexts, mainly in the synthesis of other compounds and in studies related to fluorescence and pharmacological properties.

  • Synthesis of Intermediates for NSAIDs : This compound has been used in the synthesis of intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, the hydrochloride salt form of 2-amino-3-(2-naphthyl) propionic acid serves as a precursor in the synthesis of naproxen, a widely used NSAID. In a specific study, a synthesis process involving the bromination of 2-methoxynaphthalene and subsequent reactions highlighted the production of intermediates with high yields under optimized conditions (H. Ai, 2002).

  • Fluorescence Derivatization : It also plays a role in fluorescence derivatization of amino acids, where derivatives of naphthalene, similar to the one mentioned, have been used to enhance the fluorescence of amino acid compounds for biological assays. This derivatization facilitates the detection and measurement of amino acids through fluorescence, proving essential in biochemical and clinical research (V. Frade et al., 2007).

  • In Silico and In Vitro Pharmacological Evaluation : Derivatives of 2-naphthyl propionate have been evaluated for antibacterial and modulatory activities, showcasing their potential as antibacterial agents. Such studies involve computational prediction models and in vitro assays to determine the efficacy and possible applications of these compounds in combating bacterial infections (F. Figueredo et al., 2020).

  • Alzheimer’s Disease Research : Compounds derived from naphthyl propionate have been used in research targeting Alzheimer's disease, specifically in the localization and identification of neurofibrillary tangles and beta-amyloid plaques in the brain. This research is pivotal for diagnostic assessments and the development of treatments for Alzheimer's disease (K. Shoghi-Jadid et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride involves the reaction of (S)-2-amino-3-(2-naphthyl)propionic acid with methanol and hydrochloric acid.", "Starting Materials": [ "(S)-2-amino-3-(2-naphthyl)propionic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Dissolve (S)-2-amino-3-(2-naphthyl)propionic acid in methanol", "Add hydrochloric acid to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride" ] }

CAS No.

63024-26-0

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

methyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1

InChI Key

BYTYONAXVAIPOV-ZOWNYOTGSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N.Cl

SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl

sequence

X

Origin of Product

United States

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